molecular formula C15H11F3N2S B2497553 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile CAS No. 832739-56-7

4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile

Cat. No. B2497553
CAS RN: 832739-56-7
M. Wt: 308.32
InChI Key: WBCUANPSJUCSDL-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile, also known as DMF-TFMN, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurodegenerative diseases, 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has been shown to have various biochemical and physiological effects. In cancer cells, 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has been shown to induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest. In neurodegenerative diseases, 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has been shown to inhibit oxidative stress and inflammation, which are key contributors to the pathogenesis of these diseases. Additionally, 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has been shown to have potential applications in the field of materials science as a precursor for the synthesis of novel materials.

Advantages and Limitations for Lab Experiments

4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has several advantages for lab experiments, including its high purity and yield, as well as its potential applications in various fields. However, 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile. One potential direction is the further optimization of the synthesis method to improve the yield and purity of 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile. Another potential direction is the investigation of the potential applications of 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile in other fields, such as materials science and drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile and its potential toxicity.

Synthesis Methods

4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenylboronic acid with 2,6-difluoronicotinonitrile, followed by the addition of sulfur and trifluoromethyl iodide. The resulting compound is then purified through column chromatography. This synthesis method has been optimized to yield high purity and high yield of 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and oxidative stress. In cancer research, 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has been shown to inhibit the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest. In neurodegenerative diseases, 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has been studied for its potential neuroprotective effects through the inhibition of oxidative stress and inflammation. Additionally, 4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has been shown to have potential applications in the field of materials science as a precursor for the synthesis of novel materials.

properties

IUPAC Name

4-(3,4-dimethylphenyl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2S/c1-8-3-4-10(5-9(8)2)11-6-13(15(16,17)18)20-14(21)12(11)7-19/h3-6H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCUANPSJUCSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylphenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile

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